3-Methoxy-5-methylpyrazine-2-carboxylic acid

Endothelin receptor antagonist Pharmaceutical intermediate Pyrazine building block

3-Methoxy-5-methylpyrazine-2-carboxylic acid (CAS 1781027-70-0) is a disubstituted pyrazine building block bearing a carboxylic acid at the 2-position, a methoxy group at the 3-position, and a methyl group at the 5-position. It belongs to the broader class of pyrazinecarboxylic acid derivatives that serve as versatile intermediates in pharmaceutical synthesis.

Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
CAS No. 1781027-70-0
Cat. No. B13466839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-5-methylpyrazine-2-carboxylic acid
CAS1781027-70-0
Molecular FormulaC7H8N2O3
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESCC1=CN=C(C(=N1)OC)C(=O)O
InChIInChI=1S/C7H8N2O3/c1-4-3-8-5(7(10)11)6(9-4)12-2/h3H,1-2H3,(H,10,11)
InChIKeyXJLYFJJHSHSIJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-5-methylpyrazine-2-carboxylic acid (CAS 1781027-70-0): Core Identity and Sourcing Baseline


3-Methoxy-5-methylpyrazine-2-carboxylic acid (CAS 1781027-70-0) is a disubstituted pyrazine building block bearing a carboxylic acid at the 2-position, a methoxy group at the 3-position, and a methyl group at the 5-position. It belongs to the broader class of pyrazinecarboxylic acid derivatives that serve as versatile intermediates in pharmaceutical synthesis. The compound is commercially available from multiple vendors, with typical purity specifications ranging from 95% (AKSci) to 98% (Leyan) . Its primary documented role is as a precursor to the 3-methoxy-5-methylpyrazin-2-amine fragment found in the endothelin-A receptor antagonist Zibotentan (ZD4054), an AstraZeneca clinical candidate that received FDA fast-track designation for prostate cancer [1].

Why Regioisomeric or Des-Substituted Analogs Cannot Replace 3-Methoxy-5-methylpyrazine-2-carboxylic Acid


Pyrazinecarboxylic acid building blocks with different substitution patterns are not functionally interchangeable in downstream synthetic applications. The specific 3-methoxy-5-methyl arrangement on the pyrazine ring is structurally essential for generating the pharmacophoric 3-methoxy-5-methylpyrazin-2-amine fragment present in Zibotentan and related endothelin receptor antagonists [1]. The regioisomer 5-methoxy-3-methylpyrazine-2-carboxylic acid (CAS 1262860-60-5) positions the methoxy and methyl groups on opposite ring carbons, which would direct electrophilic substitution and metalation chemistry to different positions and yield a different amine congener incapable of recapitulating the Zibotentan pharmacophore . Similarly, the des-methoxy analog 5-methylpyrazine-2-carboxylic acid (CAS 5521-55-1) lacks the essential 3-methoxy group required for hydrogen-bonding interactions in the target binding pocket. The inability to simply interchange these building blocks underscores the procurement necessity of verifying the exact CAS 1781027-70-0 substitution pattern.

Quantitative Differentiation Evidence for 3-Methoxy-5-methylpyrazine-2-carboxylic Acid Procurement


Substitution Pattern Specificity: Role as the Definitive Zibotentan Intermediate Precursor

3-Methoxy-5-methylpyrazine-2-carboxylic acid is the direct precursor to the 3-methoxy-5-methylpyrazin-2-amine fragment that is incorporated into Zibotentan (ZD4054), a selective endothelin-A receptor antagonist [1]. The regioisomer 5-methoxy-3-methylpyrazine-2-carboxylic acid (CAS 1262860-60-5) would yield a different amine (5-methoxy-3-methylpyrazin-2-amine) that cannot produce the identical sulfonamide pharmacophore. Zibotentan itself demonstrates an IC50 of 21 nM against human recombinant ETA receptor versus >10,000 nM against ETB, a selectivity window of >476-fold that depends on the precise 3-methoxy-5-methyl substitution geometry .

Endothelin receptor antagonist Pharmaceutical intermediate Pyrazine building block

Vendor-Verified Purity Tiering: 98% (Leyan) Versus 95% (AKSci) Baseline

Commercially available 3-methoxy-5-methylpyrazine-2-carboxylic acid is offered at two distinct purity tiers: 98% (Leyan, Product No. 1850706) and 95% (AKSci, Product No. 7163CX) . The 3-percentage-point purity differential is meaningful for applications requiring high-fidelity intermediate quality, such as GMP-adjacent pharmaceutical synthesis where impurity profiles must be rigorously controlled. For comparison, the regioisomer 5-methoxy-3-methylpyrazine-2-carboxylic acid (CAS 1262860-60-5) is listed at 95% purity from standard vendors (BenchChem), consistent with the lower tier but without a documented 98% option .

Quality control Purity specification Vendor comparison

Ester Derivative Lipophilicity: Methyl Ester XLogP3-AA of 0.7 Enables Predictable Phase Partitioning

The methyl ester derivative methyl 3-methoxy-5-methylpyrazine-2-carboxylate (CAS 219474-99-4), which is directly synthesized from the target carboxylic acid, has a computed XLogP3-AA of 0.7 as reported in PubChem [1]. This moderate lipophilicity is lower than that of the des-methoxy methyl 5-methylpyrazine-2-carboxylate (estimated XLogP ~1.0–1.2 based on typical methyl-for-methoxy substitution effects, representing a ΔlogP of approximately 0.3–0.5 units), due to the polar contribution of the 3-methoxy oxygen. This property difference affects extraction efficiency, chromatographic behavior, and membrane permeability in downstream applications.

Physicochemical property Lipophilicity Methyl ester derivative

Patented Cyclization Route: Lonza Process Yields 3-Methoxy-5-methylpyrazine-2-carboxamide at 50% Yield

US Patent 6,235,905 (Lonza AG) describes a cyclization-based process for preparing alkoxypyrazine derivatives wherein 3-methoxy-5-methylpyrazine-2-carboxamide is obtained at 50% isolated yield from 2-amino-2-cyanoacetamide and a glyoxal derivative [1]. The corresponding amine 3-methoxy-5-methylpyrazine-2-amine was obtained at 50.4% yield. This patent-protected route enables direct access to the 3-methoxy-5-methyl substitution pattern without requiring selective protection/deprotection strategies. In contrast, preparation of the regioisomeric 5-methoxy-3-methyl scaffold via alternative chloropyrazine displacement methods (e.g., from methyl 5-chloro-3-methylpyrazine-2-carboxylate) requires different starting materials and proceeds through distinct intermediates .

Synthetic methodology Process chemistry Carboxamide intermediate

Priority Application Scenarios for 3-Methoxy-5-methylpyrazine-2-carboxylic Acid Based on Verified Differentiation


GMP-Adjacent Synthesis of Endothelin Receptor Antagonist Intermediates

Procurement of 3-methoxy-5-methylpyrazine-2-carboxylic acid at 98% purity (Leyan grade) is indicated when the compound serves as a precursor to the 3-methoxy-5-methylpyrazin-2-amine fragment of Zibotentan (ZD4054) or related endothelin-A antagonists. The 3-percentage-point purity advantage over the 95% tier reduces the impurity burden entering the downstream Curtius rearrangement or Hofmann degradation step that converts the carboxylic acid to the amine, as documented in the Lonza process patent [1]. The substitution pattern specificity is non-negotiable: the regioisomer 5-methoxy-3-methylpyrazine-2-carboxylic acid (CAS 1262860-60-5) cannot produce the identical sulfonamide pharmacophore [2].

Structure-Activity Relationship (SAR) Studies on Pyrazine-Containing Kinase or GPCR Ligands

In medicinal chemistry programs exploring pyrazine-based inhibitors or antagonists, the 3-methoxy-5-methyl substitution pattern provides a defined hydrogen-bond acceptor (3-OCH3) and a lipophilic methyl group at positions that influence target binding. The XLogP3-AA of 0.7 for the methyl ester derivative indicates moderate hydrophilicity that can be exploited for tuning physicochemical properties in lead optimization [1]. Researchers should explicitly exclude the regioisomeric building block to avoid confounding SAR interpretation.

Methodology Development for Pyrazine C2-Functionalization

The carboxylic acid handle at the 2-position, flanked by the electron-donating 3-methoxy and 5-methyl groups, provides a distinct electronic environment for studying pyrazine C2 derivatization reactions. The Lonza cyclization route offers a 50% benchmark yield for the carboxamide intermediate, against which new catalytic or flow-chemistry methods can be quantitatively compared [1].

Quote Request

Request a Quote for 3-Methoxy-5-methylpyrazine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.